5-Acetyl-2-methylpyridine

概述

描述

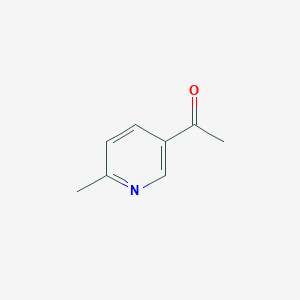

5-Acetyl-2-methylpyridine is an organic compound with the molecular formula C₈H₉NO . It is a derivative of pyridine, characterized by the presence of an acetyl group at the 5-position and a methyl group at the 2-position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions: 5-Acetyl-2-methylpyridine can be synthesized through several methods. One common approach involves the acetylation of 2-methylpyridine using acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions .

Industrial Production Methods: In an industrial setting, this compound is often produced from coal tar. The process involves the isolation of picoline, which is then treated with lithium and reacted with acetic anhydride to acetylate the 2-picolyl lithium .

Types of Reactions:

Reduction: The compound can be reduced to form 2-methyl-5-ethylpyridine under specific conditions.

Substitution: It can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Sodium hydride or lithium diisopropylamide in an aprotic solvent.

Major Products Formed:

Oxidation: Pyridine-2,5-dicarboxylic acid.

Reduction: 2-Methyl-5-ethylpyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

科学研究应用

Scientific Research Applications

5-Acetyl-2-methylpyridine exhibits a wide range of applications across various scientific disciplines:

Chemistry

- Ligand in Cross-Coupling Reactions : It serves as a ligand in Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form pyridine-2,5-dicarboxylic acid or reduction to yield 2-methyl-5-ethylpyridine.

Medicinal Chemistry

- Synthesis of Pharmaceuticals : It acts as an intermediate in the synthesis of drugs targeting conditions such as osteoarthritis and acute gouty arthritis . Derivatives of this compound have shown antimicrobial properties against bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Material Science

- Nanoparticle Production : The compound has been utilized in producing metal or metal chalcogenide nanoparticles, which are crucial in various applications, including catalysis and electronics.

Biological Research

- Antibacterial Activity : Studies indicate that volatile organic compounds (VOCs) produced by certain bacteria include this compound, which exhibits inhibitory effects on pathogenic bacteria .

Case Study 1: Antimicrobial Properties

Research published in MDPI highlighted that this compound exhibited significant antibacterial activity against MRSA and Pseudomonas aeruginosa, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Synthesis in Drug Development

A study on drug synthesis demonstrated that derivatives of this compound could inhibit specific enzymes involved in inflammatory processes, showcasing its relevance in developing anti-inflammatory medications .

作用机制

The mechanism of action of 5-Acetyl-2-methylpyridine largely depends on its application. As a ligand in Suzuki coupling reactions, it coordinates with palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids. In medicinal chemistry, its mechanism involves the inhibition of specific enzymes or receptors, depending on the drug it is used to synthesize .

相似化合物的比较

2-Methylpyridine (2-Picoline): A precursor in the synthesis of 5-Acetyl-2-methylpyridine, used in the production of vinylpyridine and agrichemicals.

3-Acetyl-2,4,6-trimethylpyridine: Another acetylated pyridine derivative with different substitution patterns.

2-Acetyl-4-methylpyridine: Similar in structure but with the acetyl group at the 2-position and a methyl group at the 4-position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to act as a ligand in Suzuki coupling reactions and its role as an intermediate in drug synthesis highlight its versatility and importance in various fields of research and industry .

生物活性

5-Acetyl-2-methylpyridine (C8H9NO) is a pyridine derivative that has garnered attention due to its diverse biological activities. This article explores its antibacterial properties, potential anticancer effects, and other significant biological interactions based on recent research findings.

Chemical Structure and Properties

This compound is characterized by an acetyl group at the 5-position and a methyl group at the 2-position of the pyridine ring. Its molecular weight is approximately 135.17 g/mol. The compound's structure influences its solubility, lipophilicity, and biological activity, making it a subject of interest in medicinal chemistry.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound, particularly against antibiotic-resistant strains. Notably, this compound has been identified as a major volatile organic compound (VOC) produced by certain bacterial species, such as Bacillus sp. BO53 and Pseudoalteromonas sp. GA327. These bacteria demonstrated significant growth inhibition of pathogenic bacteria, including Acinetobacter baumannii, Staphylococcus aureus, and Pseudomonas aeruginosa.

Key Findings:

- Inhibition of Pathogens : In vitro tests indicated that this compound effectively reduced the growth of A. baumannii and S. aureus within 48 hours, showcasing its potential as an antibacterial agent against resistant strains .

- Mechanism of Action : The antibacterial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Anticancer Potential

The anticancer properties of this compound have also been investigated. Some studies suggest that derivatives of pyridine compounds can exhibit significant anti-proliferative effects against various cancer cell lines.

Case Studies:

- Microtubule Inhibition : Compounds similar to this compound have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism may lead to cell cycle arrest in the G2 phase, thereby reducing tumor growth .

- Cytotoxicity Profiles : Research has indicated that certain derivatives demonstrate low IC50 values against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, some pyridine derivatives exhibited IC50 values ranging from 0.021 to 0.24 μM against these cell lines .

Summary of Biological Activities

| Biological Activity | Target Organisms/Cells | IC50 Values | Mechanism |

|---|---|---|---|

| Antibacterial | A. baumannii, S. aureus, P. aeruginosa | N/A | Disruption of cell membrane |

| Anticancer | MCF-7, A549 | 0.021 - 0.24 μM | Inhibition of tubulin polymerization |

常见问题

Basic Question: How can researchers determine the physicochemical properties of 5-Acetyl-2-methylpyridine, and what computational methods are validated for this purpose?

Answer:

Key properties include logP (1.593), molecular weight (135.16 g/mol), and molar volume (111.37 ml/mol), calculated using the Crippen and McGowan methods . Researchers should validate these computationally derived values with experimental techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). NIST Standard Reference Data provides benchmark values for cross-verification .

Advanced Question: What strategies are recommended for optimizing the synthetic yield of this compound while minimizing byproduct formation?

Answer:

Synthetic routes should prioritize regioselective acetylation at the 5-position of 2-methylpyridine. Advanced methodologies include:

- Catalytic Acetylation : Using Lewis acids (e.g., ZnCl₂) to direct acetylation.

- Reaction Monitoring : Employing in-situ FT-IR or NMR to track intermediate formation.

- Byproduct Mitigation : Adjusting solvent polarity (e.g., toluene vs. DMF) to suppress side reactions.

Literature reviews via SciFinder can identify analogous pyridine derivatization protocols .

Basic Question: What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Answer:

- FT-IR : Confirm acetyl C=O stretching (~1680–1720 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

- ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm) and methyl/acetyl groups (δ 2.0–2.5 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 135.16 . Cross-reference spectral libraries (e.g., Wiley Registry) for validation.

Advanced Question: How can researchers resolve contradictions in reported spectral data for this compound across studies?

Answer:

Contradictions often arise from solvent effects or impurities. Methodological solutions include:

- Solvent Standardization : Use deuterated solvents (e.g., CDCl₃) for NMR consistency.

- Purification Validation : Confirm purity via elemental analysis or X-ray crystallography.

- Meta-Analysis : Compare datasets from multiple sources (e.g., PubChem, NIST) to identify outliers .

Basic Question: What safety protocols are recommended for handling this compound given limited toxicity data?

Answer:

Follow precautionary measures for pyridine derivatives:

- PPE : Lab coat, nitrile gloves, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles .

- Waste Disposal : Collect in sealed containers for incineration, avoiding soil/water contamination .

Advanced Question: How can researchers design ecotoxicological studies for this compound when persistence and mobility data are unavailable?

Answer:

- Computational Modeling : Use EPI Suite to predict biodegradability (e.g., BIOWIN) and soil adsorption (Koc).

- Microcosm Experiments : Simulate environmental conditions to assess degradation pathways.

- Regulatory Alignment : Align with OECD Guidelines 301 (ready biodegradability) and 106 (adsorption-desorption) .

Basic Question: What are the primary research applications of this compound in medicinal chemistry?

Answer:

It serves as:

- Building Block : For synthesizing kinase inhibitors or antimicrobial agents.

- Probe Molecule : To study acetyltransferase enzyme mechanisms .

Advanced Question: How can computational docking studies enhance the design of this compound derivatives for specific biological targets?

Answer:

- Target Selection : Prioritize proteins with conserved acetyl-binding pockets (e.g., histone acetyltransferases).

- Software Tools : Use AutoDock Vina or Schrödinger Suite for binding affinity predictions.

- Validation : Correlate docking scores with in vitro IC₅₀ values from enzyme inhibition assays .

Basic Question: What methodologies are used to assess the stability of this compound under varying storage conditions?

Answer:

- Accelerated Stability Testing : Expose samples to heat (40°C) and humidity (75% RH) for 4 weeks.

- Analytical Monitoring : Track degradation via HPLC purity checks and UV-Vis spectral shifts .

Advanced Question: How can researchers address discrepancies between computational logP predictions and experimental measurements for this compound?

Answer:

属性

IUPAC Name |

1-(6-methylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRYOKQFLBSILA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067970 | |

| Record name | Ethanone, 1-(6-methyl-3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36357-38-7 | |

| Record name | 1-(6-Methyl-3-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36357-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-6-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036357387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetyl-2-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(6-methyl-3-pyridinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(6-methyl-3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-methylpyridin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETYL-6-METHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H4J36GB7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。